N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine
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Overview
Description
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific compound is characterized by its unique structure, which includes a chromen-2-one core with dimethoxy and methyl substitutions, and an acetyl-beta-alanine moiety.
Preparation Methods
The synthesis of N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine typically involves multiple steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .
Chemical Reactions Analysis
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, coumarin derivatives, including this compound, have been studied for their potential anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet, COX inhibitory, anti-inflammatory, anti-asthmatic, and antiviral activities . In industry, these compounds are used in fabric conditioners, certain perfumes, and as anticoagulants .
Mechanism of Action
The mechanism of action of N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit the proliferation of human malignant cell lines by interfering with DNA synthesis and inducing apoptosis . The specific pathways and molecular targets can vary depending on the biological context and the specific coumarin derivative being studied.
Comparison with Similar Compounds
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine can be compared with other coumarin derivatives, such as 7-hydroxycoumarin and 4-methylcoumarin. While all these compounds share a common chromen-2-one core, their biological activities and chemical properties can differ significantly due to variations in their substituent groups . For example, 7-hydroxycoumarin has been reported to inhibit the proliferation of human malignant cell lines and demonstrate activity against several types of animal tumors .
Properties
Molecular Formula |
C17H19NO7 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H19NO7/c1-9-10-6-13(23-2)14(24-3)8-12(10)25-17(22)11(9)7-15(19)18-5-4-16(20)21/h6,8H,4-5,7H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
HWEHCJQCUPPMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
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